![molecular formula C8H14N2O5S2 B11929455 (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico es un complejo compuesto orgánico caracterizado por su único enlace disulfuro y su estructura de aminoácido
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico típicamente involucra la formación de un enlace disulfuro entre dos derivados de cisteína. Las condiciones de reacción a menudo incluyen el uso de agentes oxidantes para facilitar la formación del enlace disulfuro. Los reactivos comunes utilizados en este proceso incluyen peróxido de hidrógeno o yodo en un sistema de solvente acuoso u orgánico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo para asegurar un alto rendimiento y pureza. El proceso se optimiza para minimizar los subproductos y maximizar la eficiencia de la formación del enlace disulfuro.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico se somete a diversas reacciones químicas, que incluyen:
Oxidación: El enlace disulfuro puede oxidarse para formar ácidos sulfónicos.
Reducción: El enlace disulfuro puede reducirse para producir dos grupos tiol.
Sustitución: Los grupos amino y carboxilo pueden participar en reacciones de sustitución con varios electrófilos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno o yodo en solventes acuosos u orgánicos.
Reducción: Ditiotreitol (DTT) o β-mercaptoetanol en una solución tamponada.
Sustitución: Varios electrófilos y nucleófilos en condiciones de suaves a moderadas.
Principales productos formados
Oxidación: Ácidos sulfónicos.
Reducción: Derivados de tiol.
Sustitución: Varios derivados de aminoácidos sustituidos.
Aplicaciones Científicas De Investigación
(2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia su papel en el plegamiento y la estabilidad de las proteínas debido a su enlace disulfuro.
Medicina: Se investiga su potencial aplicación terapéutica en el tratamiento de enfermedades relacionadas con el mal plegamiento de las proteínas.
Industria: Se utiliza en la producción de productos farmacéuticos y como agente estabilizador en diversas formulaciones.
Mecanismo De Acción
El mecanismo de acción de (2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico involucra su capacidad para formar y romper enlaces disulfuro. Esta propiedad es crucial en el plegamiento y la estabilidad de las proteínas, ya que los enlaces disulfuro ayudan a mantener la estructura tridimensional de las proteínas. El compuesto interactúa con objetivos moleculares como enzimas y receptores, influyendo en diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
Cisteína: Un aminoácido natural con un grupo tiol.
Cistina: Un dímero de cisteína unidos por un enlace disulfuro.
Glutation: Un tripéptido que contiene un grupo tiol, involucrado en reacciones redox celulares.
Unicidad
(2S)-3-[[(2R)-2-acetamido-2-carboxietil]disulfanyl]-2-aminopropanoico es único debido a su configuración específica de enlace disulfuro y sus posibles aplicaciones en diversos campos. A diferencia de la cisteína y la cistina, este compuesto tiene grupos funcionales adicionales que mejoran su reactividad y utilidad en procesos sintéticos e industriales.
Propiedades
Fórmula molecular |
C8H14N2O5S2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6+/m1/s1 |
Clave InChI |
ZLCOWUKVVFVVKA-RITPCOANSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSSC[C@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


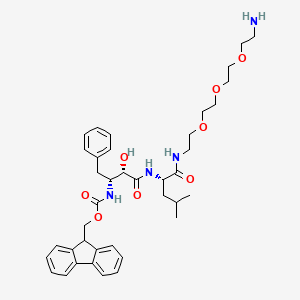
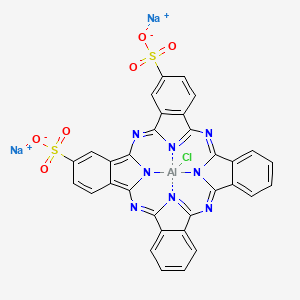
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)


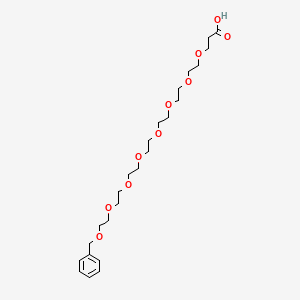
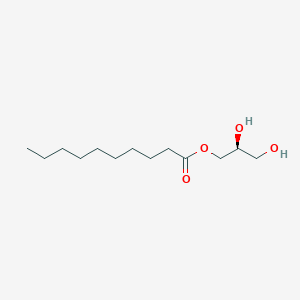
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
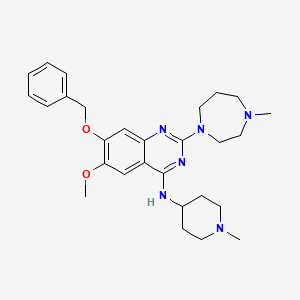

![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
